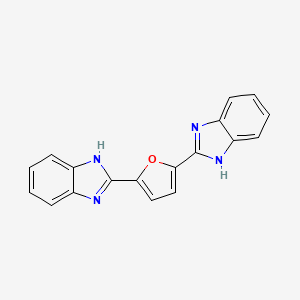
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and the regulation of blood sugar levels. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its ability to selectively target specific proteins and enzymes, which can help researchers to better understand their function. However, one limitation is that the compound may have off-target effects, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research involving 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is its potential use in the development of new cancer therapies, as it has shown promise in inhibiting cancer cell growth. Additionally, further investigation into its anti-inflammatory and antioxidant properties may lead to the development of new treatments for inflammatory diseases such as arthritis. Finally, research into the compound's mechanism of action may help to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 2-methoxyphenol with 4-pyridinemethanol, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been studied for its potential use in various scientific research applications, including as a tool for studying the function of specific proteins and enzymes. It has also been investigated for its potential use in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-11-15(18)17-10-12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLPRNJTCDMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)

